molecular formula C18H24N2 B1338776 (1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine CAS No. 91361-07-8

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B1338776
CAS No.: 91361-07-8
M. Wt: 268.4 g/mol
InChI Key: MYLJZKKJRGGLPH-ROUUACIJSA-N
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Description

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two phenyl groups and four methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzaldehyde and methylamine.

    Formation of Intermediate: Benzaldehyde reacts with methylamine to form N-methylbenzylamine.

    Reductive Amination: The intermediate undergoes reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the desired diamine.

Industrial Production Methods

In an industrial setting, the synthesis of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine has several applications in scientific research:

    Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Material Science: Utilized in the preparation of chiral materials and polymers.

    Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic properties.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The chiral nature of the compound allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

    N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Lacks the phenyl groups, resulting in different reactivity and applications.

    N,N,N’,N’-Tetramethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, affecting its steric and electronic properties.

Uniqueness

(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine is unique due to its chiral nature and the presence of phenyl groups, which enhance its ability to participate in asymmetric synthesis and form stable metal complexes. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJZKKJRGGLPH-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518246
Record name (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91361-07-8
Record name (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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